molecular formula C10H10N2O5 B12579148 2-Diazonio-3-ethoxy-1-[(furan-2-yl)methoxy]-3-oxoprop-1-en-1-olate CAS No. 195144-96-8

2-Diazonio-3-ethoxy-1-[(furan-2-yl)methoxy]-3-oxoprop-1-en-1-olate

Cat. No.: B12579148
CAS No.: 195144-96-8
M. Wt: 238.20 g/mol
InChI Key: ZDBRTNABHDSIJH-UHFFFAOYSA-N
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Description

2-Diazonio-3-ethoxy-1-[(furan-2-yl)methoxy]-3-oxoprop-1-en-1-olate is a complex organic compound characterized by its unique structure, which includes a diazonium group, an ethoxy group, and a furan ring.

Chemical Reactions Analysis

Types of Reactions

2-Diazonio-3-ethoxy-1-[(furan-2-yl)methoxy]-3-oxoprop-1-en-1-olate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield halogenated, cyanated, or thiolated derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 2-Diazonio-3-ethoxy-1-[(furan-2-yl)methoxy]-3-oxoprop-1-en-1-olate involves its ability to act as an electrophile in various chemical reactions. The diazonium group is particularly reactive, allowing the compound to participate in substitution and coupling reactions. The furan ring can also engage in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Diazonio-3-ethoxy-1-[(furan-2-yl)methoxy]-3-oxoprop-1-en-1-olate is unique due to the combination of its diazonium group, ethoxy group, and furan ring. This combination imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and materials science .

Properties

CAS No.

195144-96-8

Molecular Formula

C10H10N2O5

Molecular Weight

238.20 g/mol

IUPAC Name

1-O-ethyl 3-O-(furan-2-ylmethyl) 2-diazopropanedioate

InChI

InChI=1S/C10H10N2O5/c1-2-15-9(13)8(12-11)10(14)17-6-7-4-3-5-16-7/h3-5H,2,6H2,1H3

InChI Key

ZDBRTNABHDSIJH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=[N+]=[N-])C(=O)OCC1=CC=CO1

Origin of Product

United States

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